2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}acetic acid hydrochloride is a chemical compound with a molecular structure that includes a piperazine ring substituted with a tert-butoxycarbonyl group and an acetic acid moiety. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}acetic acid hydrochloride typically involves the reaction of piperazine with tert-butoxycarbonyl chloride to form the tert-butoxycarbonyl-protected piperazine. This intermediate is then reacted with bromoacetic acid to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}acetic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing for further functionalization of the piperazine ring.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the piperazine ring or the acetic acid moiety.
Condensation Reactions: The acetic acid group can react with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Acidic Conditions: Hydrochloric acid or trifluoroacetic acid for deprotection of the tert-butoxycarbonyl group.
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the tert-butoxycarbonyl group yields piperazine derivatives, while condensation reactions can produce various amides or esters.
Scientific Research Applications
2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}acetic acid hydrochloride is used in a wide range of scientific research applications:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the development of biochemical assays and as a reagent in protein modification studies.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Industry: In the production of specialty chemicals and as a precursor in the manufacture of advanced materials.
Mechanism of Action
The mechanism of action of 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}acetic acid hydrochloride involves its interaction with various molecular targets. As a piperazine derivative, it may bind to neurotransmitter receptors or ion channels, leading to changes in their activity. The exact molecular pathways and targets can vary depending on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
- **2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-oxoacetic acid
- **2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propoxy)pyridin-3-yl]acetic acid
Uniqueness
2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}acetic acid hydrochloride is unique due to its specific combination of a piperazine ring with a tert-butoxycarbonyl group and an acetic acid moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
CAS No. |
362690-45-7 |
---|---|
Molecular Formula |
C11H21ClN2O4 |
Molecular Weight |
280.75 g/mol |
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(16)13-6-4-12(5-7-13)8-9(14)15;/h4-8H2,1-3H3,(H,14,15);1H |
InChI Key |
FTUAXOIRCMDORP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.